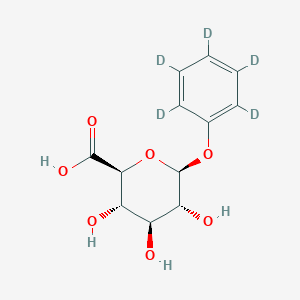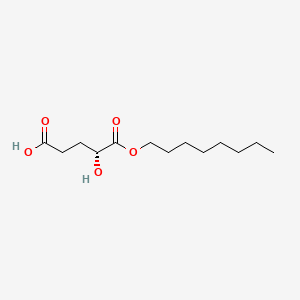
Phenyl |A-D-glucuronide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl A-D-glucuronide-d5 is a deuterated analog of phenyl A-D-glucuronide. This compound is often used in scientific research due to its stability and unique properties. The deuterium atoms replace hydrogen atoms, which can help in tracing and studying metabolic pathways and reactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl A-D-glucuronide-d5 typically involves the glucuronidation of phenol with deuterated glucuronic acid. The reaction is catalyzed by glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of phenyl A-D-glucuronide-d5 involves large-scale enzymatic reactions using recombinant glucuronosyltransferase enzymes. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl A-D-glucuronide-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions include various phenolic derivatives, reduced phenols, and substituted phenyl glucuronides.
Applications De Recherche Scientifique
Phenyl A-D-glucuronide-d5 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reactions.
Biology: Helps in understanding the metabolism of phenolic compounds in biological systems.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and excretion.
Industry: Employed in the development of biosensors and diagnostic tools.
Mécanisme D'action
Phenyl A-D-glucuronide-d5 exerts its effects by undergoing metabolic reactions in the presence of glucuronidase enzymes. The deuterium atoms in the compound help in tracing these reactions, providing insights into the metabolic pathways and molecular targets involved. The primary pathway involves the hydrolysis of the glucuronide bond, releasing the phenolic compound.
Comparaison Avec Des Composés Similaires
Phenyl A-D-glucuronide-d5 is unique due to the presence of deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Similar compounds include:
Phenyl A-D-glucuronide: The non-deuterated analog, used in similar applications but with different stability and tracing properties.
Phenyl B-D-glucuronide: Another analog with a different glucuronide linkage, used in comparative studies.
Phenyl C-D-glucuronide: A structurally similar compound with different metabolic properties.
Phenyl A-D-glucuronide-d5 stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C12H14O7 |
|---|---|
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D |
Clé InChI |
WVHAUDNUGBNUDZ-NJWFNOMUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride](/img/structure/B10765241.png)

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B10765258.png)
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)
![(1R,3S,12S,13R,15S,16S,17S,19S,23R,25S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765281.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)



![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)

![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)
